N-[3,5-bis(hydroxymethyl)phenyl]-4-(3-fluorophenyl)-3-methylbutanamide
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Overview
Description
N-[3,5-bis(hydroxymethyl)phenyl]-4-(3-fluorophenyl)-3-methylbutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes both hydroxymethyl and fluorophenyl groups, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(hydroxymethyl)phenyl]-4-(3-fluorophenyl)-3-methylbutanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3,5-bis(hydroxymethyl)phenyl precursor, followed by the introduction of the 3-fluorophenyl group and the formation of the final butanamide structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(hydroxymethyl)phenyl]-4-(3-fluorophenyl)-3-methylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups or the overall structure.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield corresponding aldehydes or acids, while substitution reactions can introduce new functional groups into the fluorophenyl ring.
Scientific Research Applications
N-[3,5-bis(hydroxymethyl)phenyl]-4-(3-fluorophenyl)-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3,5-bis(hydroxymethyl)phenyl]-4-(3-fluorophenyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl and fluorophenyl groups play a crucial role in its binding affinity and reactivity. These interactions can modulate various biological processes, making the compound a potential candidate for drug development and other therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares a similar phenyl structure but with trifluoromethyl groups instead of hydroxymethyl and fluorophenyl groups.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: These compounds also feature a 3,5-bis(trifluoromethyl)phenyl motif and are used in various chemical and biological applications.
Uniqueness
N-[3,5-bis(hydroxymethyl)phenyl]-4-(3-fluorophenyl)-3-methylbutanamide is unique due to the presence of both hydroxymethyl and fluorophenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[3,5-bis(hydroxymethyl)phenyl]-4-(3-fluorophenyl)-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3/c1-13(5-14-3-2-4-17(20)8-14)6-19(24)21-18-9-15(11-22)7-16(10-18)12-23/h2-4,7-10,13,22-23H,5-6,11-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWWZIWEWCYPND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)CC(=O)NC2=CC(=CC(=C2)CO)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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